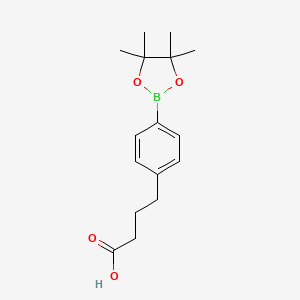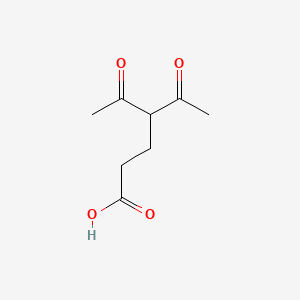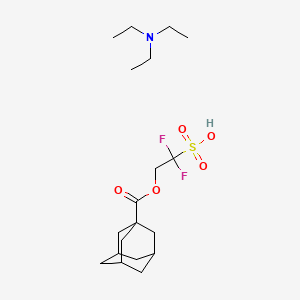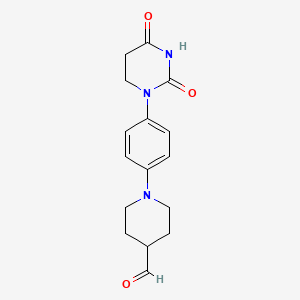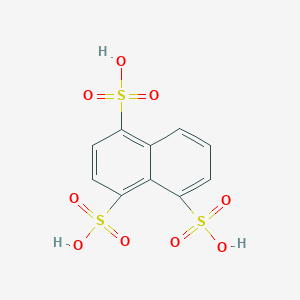
Naphthalene-1,4,5-trisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,4,5-trisulfonic acid is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three sulfonic acid groups attached to the naphthalene ring at the 1, 4, and 5 positions. It is a colorless solid that is highly soluble in water and exhibits strong acidic properties due to the sulfonic acid groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-1,4,5-trisulfonic acid is typically synthesized through a sulfonation reaction. The process involves the reaction of naphthalene with fuming sulfuric acid (oleum) at elevated temperatures. The sulfonation reaction is carried out in stages, with the temperature gradually increased to ensure complete sulfonation. For example, naphthalene is mixed with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. The mixture is then heated to 90-95°C for several hours to achieve the desired trisulfonic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is often purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-1,4,5-trisulfonic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Oxidation: Ozone is commonly used as an oxidizing agent in aqueous solutions.
Nitration: Nitric acid is used for nitration reactions, followed by reduction with suitable reducing agents to form amino derivatives.
Major Products:
Oxidation: Highly oxidized organic acids and sulfate ions.
Nitration and Reduction: Amino derivatives of naphthalene trisulfonic acid.
Aplicaciones Científicas De Investigación
Naphthalene-1,4,5-trisulfonic acid has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of naphthalene-1,4,5-trisulfonic acid primarily involves its strong acidic properties and its ability to participate in various chemical reactions. The sulfonic acid groups enhance the compound’s solubility in water and its reactivity with other chemical species. In biological systems, the compound can interact with proteins and enzymes, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Naphthalene-1,4,5-trisulfonic acid can be compared with other naphthalene sulfonic acids, such as:
Naphthalene-1,5-disulfonic acid: This compound has two sulfonic acid groups and is used as an intermediate in dye synthesis.
Naphthalene-1,3,6-trisulfonic acid: Similar to this compound, but with sulfonic acid groups at different positions, affecting its reactivity and applications.
Uniqueness: this compound’s unique arrangement of sulfonic acid groups at the 1, 4, and 5 positions gives it distinct chemical properties and reactivity compared to other isomers. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Propiedades
Número CAS |
60913-37-3 |
|---|---|
Fórmula molecular |
C10H8O9S3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
naphthalene-1,4,5-trisulfonic acid |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)7-4-5-9(22(17,18)19)10-6(7)2-1-3-8(10)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |
Clave InChI |
WPLONVCLMFSJEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


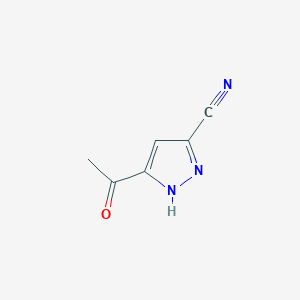
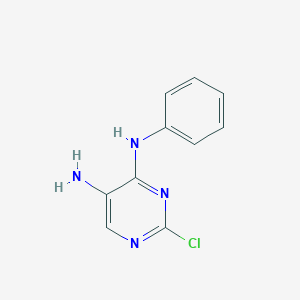
![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
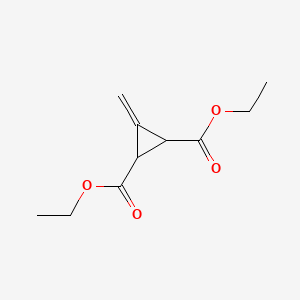
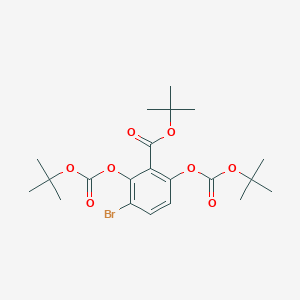
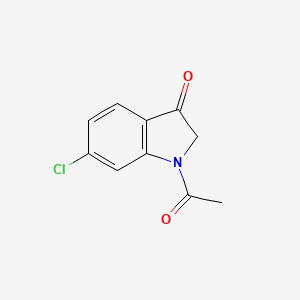
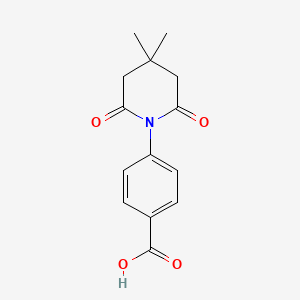
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
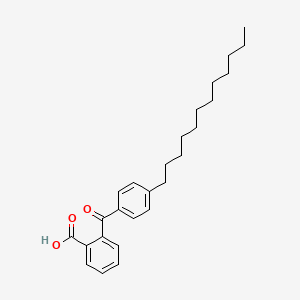
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
